molecular formula C9H11BrMg B105507 4-iso-propylphenylmagnesium bromide CAS No. 18620-03-6

4-iso-propylphenylmagnesium bromide

Cat. No.: B105507
CAS No.: 18620-03-6
M. Wt: 223.39 g/mol
InChI Key: GSGLQNHTMFEZOC-UHFFFAOYSA-M
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Description

4-iso-propylphenylmagnesium bromide is an organometallic compound widely used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. The compound is often utilized in various chemical reactions due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-iso-propylphenylmagnesium bromide is synthesized through the reaction of 4-isopropylbromobenzene with magnesium in the presence of a solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the magnesium from reacting with moisture or oxygen. The general reaction is as follows:

C6H4CH(CH3)2Br+MgC6H4CH(CH3)2MgBr\text{C}_6\text{H}_4\text{CH}(\text{CH}_3)_2\text{Br} + \text{Mg} \rightarrow \text{C}_6\text{H}_4\text{CH}(\text{CH}_3)_2\text{MgBr} C6​H4​CH(CH3​)2​Br+Mg→C6​H4​CH(CH3​)2​MgBr

Industrial Production Methods: In industrial settings, the production of 4-isopropylphenylmagnesium bromide follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems helps in maintaining the inert atmosphere and controlling the reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 4-iso-propylphenylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it reacts with electrophiles to form new carbon-carbon bonds. It can also participate in substitution reactions.

Common Reagents and Conditions:

    Aldehydes and Ketones: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.

    Carbon Dioxide: Reacts with carbon dioxide to form carboxylic acids.

    Epoxides: Reacts with epoxides to form alcohols.

Major Products:

    Alcohols: Formed from reactions with aldehydes, ketones, and epoxides.

    Carboxylic Acids: Formed from reactions with carbon dioxide.

Scientific Research Applications

4-iso-propylphenylmagnesium bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-isopropylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic applications to form new carbon-carbon bonds.

Comparison with Similar Compounds

    Phenylmagnesium Bromide: Similar in structure but lacks the isopropyl group.

    4-Methoxyphenylmagnesium Bromide: Contains a methoxy group instead of an isopropyl group.

    4-Chlorophenylmagnesium Bromide: Contains a chlorine atom instead of an isopropyl group.

Uniqueness: 4-iso-propylphenylmagnesium bromide is unique due to the presence of the isopropyl group, which can influence the steric and electronic properties of the compound. This can affect its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

magnesium;propan-2-ylbenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.BrH.Mg/c1-8(2)9-6-4-3-5-7-9;;/h4-8H,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGLQNHTMFEZOC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=[C-]C=C1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18620-03-6
Record name 4-ISOPROPYLPHENYLMAGNESIUM BROMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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